trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
Structural Identification and IUPAC Nomenclature
The compound’s IUPAC name, (1R,2S)-2-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid , precisely defines its stereochemistry and functional groups. Key structural features include:
- A cyclohexane ring in the trans configuration, with a carboxylic acid group at position 1.
- A 2-(3-fluorophenyl)-2-oxoethyl substituent at position 2, introducing both aromatic and ketonic functionalities.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{15}\text{H}{17}\text{FO}_{3} $$ |
| Molecular Weight | 264.29–264.30 g/mol |
| Boiling Point | 424.7 ± 15.0 °C (predicted) |
| Density | 1.201 ± 0.06 g/cm³ (predicted) |
| pKa | 4.99 ± 0.28 (predicted) |
The trans configuration ensures that the carboxylic acid and fluorophenyl groups occupy opposite equatorial positions, minimizing steric strain. This spatial arrangement is critical for interactions with biological targets, as demonstrated in analogous fluorinated cyclohexane systems.
Historical Context in Fluorinated Cyclohexane Carboxylic Acid Research
Fluorinated cyclohexanes have evolved from simple model systems to sophisticated building blocks in drug discovery. Early work focused on mono- and difluorinated cyclohexanes , but the discovery of all-cis-1,2,3,4,5,6-hexafluorocyclohexane in 2017 marked a paradigm shift. This compound’s exceptional polarity ($$\mu = 6.2$$ D) underscored the potential of fluorinated rings to mimic polar functional groups in bioactive molecules.
This compound emerged as part of efforts to combine aromatic fluorination with aliphatic rigidity. Its synthesis often involves:
- Friedel-Crafts acylation to introduce the 3-fluorophenyl ketone group.
- Stereoselective hydrogenation to establish the trans cyclohexane configuration.
These methods align with broader trends in late-stage fluorination , which prioritize modularity and stereochemical control.
Significance of Stereochemical Configuration in Biologically Active Compounds
The trans configuration of this compound confers distinct advantages in drug design:
- Enhanced metabolic stability : Fluorine’s electronegativity reduces oxidative degradation at the cyclohexane ring.
- Preorganized binding motifs : The trans arrangement positions the carboxylic acid and fluorophenyl groups for simultaneous interactions with enzymatic active sites.
For example, in Janus cyclohexanes , analogous stereochemical precision creates dipolar surfaces that mimic peptide backbones, enabling interactions with proteins that typically require larger, more flexible ligands. Similarly, this compound’s rigid structure may optimize binding to targets like G-protein-coupled receptors (GPCRs) or kinases , where conformational flexibility often hampers selectivity.
Table 2: Comparative Analysis of Fluorinated Cyclohexanes
This stereochemical specificity also mitigates off-target effects, a common challenge in fluorinated drug candidates. For instance, transannular C–H functionalization techniques enable precise installation of substituents without perturbing the fluorophenyl-ketone pharmacophore.
Properties
IUPAC Name |
(1R,2S)-2-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQMYZIHQYRFEN-GXFFZTMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152249 | |
| Record name | rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735274-90-5 | |
| Record name | rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735274-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including aldol condensation, reduction, and carboxylation. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has been investigated for its potential anticancer properties. The incorporation of fluorine in its structure is known to enhance biological activity and improve binding affinity to target proteins. Fluorinated compounds often exhibit increased metabolic stability and improved pharmacokinetic profiles, making them valuable in drug design .
Case Study:
In a study focusing on heterocyclic compounds, the introduction of fluorine atoms in similar structures has shown significant improvements in anticancer efficacy. This suggests that this compound may also exhibit promising results against various cancer cell lines .
2. Drug Design and Development
The compound serves as a scaffold for developing new drugs targeting specific receptors involved in cancer progression. Its ability to modulate receptor activity makes it a candidate for further optimization in drug discovery programs aimed at treating malignancies .
1. Binding Affinity
Fluorinated compounds are recognized for their enhanced binding affinity to biological targets, which is crucial for effective drug action. This compound's structure suggests it may interact favorably with various enzymes and receptors involved in disease pathways .
2. Mechanism of Action
The compound's mechanism may involve the inhibition of critical signaling pathways associated with tumor growth and proliferation. By targeting these pathways, this compound could potentially suppress tumor development and enhance therapeutic outcomes .
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Research | Investigated for potential anticancer properties; fluorine enhances biological activity |
| Drug Design | Serves as a scaffold for developing new drugs targeting specific receptors |
| Binding Affinity | Increased binding affinity due to fluorination; important for effective drug action |
| Mechanism of Action | Potential inhibition of signaling pathways related to tumor growth |
Mechanism of Action
The mechanism of action of trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Features and Substituent Variations
The compound’s closest analogues differ in:
- Substituent type (e.g., halogen, methoxy, alkyl).
- Position of substitution on the phenyl ring (meta, para, ortho).
- Ring system (cyclohexane vs. cyclopentane).
- Stereochemistry (cis vs. trans configurations).
Comparative Data Table
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., F, Cl, I): The 3-fluorophenyl substituent enhances metabolic stability and lipophilicity compared to methoxy or alkyl groups.
- Positional Isomerism: Para-substituted chloro derivatives (e.g., 4-Cl, CAS 312585-66-3) may exhibit different electronic effects compared to meta-substituted analogues due to resonance and inductive effects .
Pharmacological Relevance
- The 3-fluorophenyl group is a common motif in kinase inhibitors, as seen in AZD1152 (aurora kinase inhibitor), where it contributes to target binding and selectivity .
- Methoxy-substituted analogues (e.g., CAS 97405-37-3) are often used in crystallographic studies to analyze molecular packing and hydrogen-bonding patterns .
Biological Activity
Trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS Number: 735274-90-5) is a synthetic compound with potential applications in medicinal chemistry. Its structure includes a cyclohexane ring and a fluorophenyl group, which may influence its biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C15H17FO3, with a molecular weight of 264.30 g/mol. The compound's structural characteristics may contribute to its interaction with biological targets.
Biological Activity Overview
Recent studies have examined the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic uses.
Efficacy in Assays
-
In Vitro Studies : Preliminary studies indicate that this compound exhibits significant activity in cell-based assays, demonstrating effects on cell viability and proliferation.
- Cell Lines Tested : Various cancer cell lines were evaluated for sensitivity to the compound.
- Results : The compound showed cytotoxic effects at micromolar concentrations, suggesting potential anti-cancer properties.
-
In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound.
- Model Used : Mouse models were employed to evaluate anti-tumor activity.
- Findings : Treatment with the compound resulted in reduced tumor growth compared to controls, indicating promising anti-cancer activity.
Case Studies
Several case studies have highlighted the potential applications of this compound in treating specific diseases:
-
Cancer Treatment : A case study involving breast cancer cells showed that the compound inhibited cell migration and invasion, which are critical processes in cancer metastasis.
- Mechanism : This effect was attributed to the downregulation of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation.
-
Inflammatory Diseases : Another study explored the anti-inflammatory properties of the compound, demonstrating its ability to reduce pro-inflammatory cytokine levels in macrophages.
- Outcome : The findings suggest that this compound may be beneficial in treating conditions characterized by chronic inflammation.
Summary of Biological Activities
| Activity Type | Assay Type | Result |
|---|---|---|
| Cytotoxicity | Cell Viability Assay | Significant inhibition at micromolar levels |
| Anti-tumor Activity | In Vivo Mouse Model | Reduced tumor growth |
| Anti-inflammatory Effects | Cytokine Release Assay | Decreased pro-inflammatory cytokines |
Q & A
Basic: What synthetic routes are recommended for preparing trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid?
Methodological Answer:
The synthesis typically involves coupling a fluorinated aromatic precursor (e.g., 3-fluorophenylacetic acid derivatives ) to a cyclohexane scaffold. Key steps include:
- Friedel-Crafts acylation or Knorr cyclization to introduce the 2-oxoethyl group.
- Use of BF₃·Et₂O or acidic catalysts to promote cyclization, as demonstrated in analogous cyclopentane systems .
- Stereoselective control via chiral auxiliaries or asymmetric catalysis to ensure the trans configuration .
Basic: What analytical techniques are critical for confirming the structure and stereochemistry?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to the trans configuration (e.g., coupling constants J = 10–12 Hz for axial-equatorial protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₅H₁₇FO₃) .
- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Differentiate between regioisomers or stereoisomers by correlating proton-carbon connectivity .
- Isotopic Labeling : Trace reaction pathways to identify unexpected byproducts (e.g., oxidation of the oxoethyl group) .
- Comparative Analysis : Cross-reference with published data for analogous fluorophenylcyclohexane derivatives .
Basic: What strategies stabilize the oxoethyl group during synthesis?
Methodological Answer:
- Protecting Groups : Use silyl ethers (e.g., TMS) to prevent ketone oxidation .
- Low-Temperature Conditions : Reduce side reactions during acylation steps (e.g., –78°C in THF) .
- Inert Atmosphere : Minimize degradation under argon/nitrogen .
Advanced: How does the trans configuration influence biological activity or intermolecular interactions?
Methodological Answer:
- Docking Studies : Compare binding affinities of trans vs. cis isomers to target proteins (e.g., enzymes or receptors) .
- Pharmacophore Modeling : Identify spatial arrangements critical for activity, such as hydrogen bonding between the carboxylic acid and active sites .
Basic: What chromatographic methods ensure enantiomeric purity?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:IPA mobile phases .
- Capillary Electrophoresis (CE) : Separate enantiomers via cyclodextrin-based buffers .
Advanced: How to design assays for evaluating metabolic stability or toxicity?
Methodological Answer:
- Microsomal Incubations : Use human liver microsomes (HLMs) to assess CYP450-mediated degradation .
- Reactive Oxygen Species (ROS) Assays : Quantify oxidative stress in cell lines (e.g., HepG2) using fluorogenic probes .
Basic: What precursors are optimal for introducing the 3-fluorophenyl moiety?
Methodological Answer:
- 3-Fluorophenylacetic Acid : Couple via Steglich esterification or Ullmann-type reactions .
- 3-Fluorobenzyl Bromide : Perform nucleophilic substitution on cyclohexane intermediates .
Advanced: How do solvent effects influence the compound’s reactivity in catalytic systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
